6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]

ADME Membrane permeability CNS drug design

Spirocyclic thienopyridine SAR demands conformational precision. Flexible tetrahydrothieno[3,2-c]pyridine intermediates introduce rotational ambiguity that confounds structure-activity correlations. This spiro[thiane-4,4'-thieno[3,2-c]pyridine] building block locks the core into a rigid geometry. • Rigid spiro-thiane scaffold eliminates conformational ambiguity vs. flexible prasugrel/ticlopidine intermediates. • Dual-sulfur architecture: TPSA 12.03 Ų, cLogP 2.62-meets CNS lead-like criteria (Ro3); differentiated from cyclohexane-spiro analog (TPSA 40.3 Ų). • Oxidation-tunable polarity: sequential sulfide→sulfoxide→sulfone enables prodrug design & solubility modulation. • Directly maps to the spiro[piperidine-4,4'-thieno[3,2-c]pyran] pharmacophore that produced sigma-1 Ki values as low as 0.29 nM.

Molecular Formula C11H15NS2
Molecular Weight 225.4 g/mol
Cat. No. B13060154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]
Molecular FormulaC11H15NS2
Molecular Weight225.4 g/mol
Structural Identifiers
SMILESC1CNC2(CCSCC2)C3=C1SC=C3
InChIInChI=1S/C11H15NS2/c1-5-12-11(3-7-13-8-4-11)9-2-6-14-10(1)9/h2,6,12H,1,3-5,7-8H2
InChIKeyOMKKAIQRXMRDNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine]: Core Scaffold & Comparators


6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] (CAS 1935931-49-9) is a spirocyclic heterocycle comprising a 6,7-dihydrothieno[3,2-c]pyridine core joined at the 4-position via a spiro carbon to a tetrahydro-2H-thiopyran (thiane) ring . It belongs to the broader class of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives, which are recognized pharmacophores for platelet P2Y12 receptor antagonism and sigma receptor modulation [1]. The compound serves primarily as a research intermediate or building block for structure–activity relationship (SAR) exploration, and its structural differentiation from closely related spiro analogs—such as the cyclohexane-spiro, thiepane-spiro, and thietane-spiro congeners—centers on the presence of the six-membered thiane sulfur heterocycle.

Core Spirocyclic thiane-thienopyridine scaffold for SAR exploration
Rigidity Conformationally constrained spiro junction reduces torsional freedom
Handle Thiane sulfur provides an oxidation pathway for metabolic studies

Why 6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Cannot Be Replaced by Analogs


Although chemically described as a tetrahydrothieno[3,2-c]pyridine, 6',7'-dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] is structurally distinct from the flexible 4,5,6,7-tetrahydrothieno[3,2-c]pyridine parent used in antiplatelet agents such as prasugrel and ticlopidine [1]. The spiro-fused thiane ring imposes conformational rigidity and introduces a second sulfur atom, which alters lipophilicity, polar surface area, and metabolic susceptibility relative to carbocyclic or smaller-heterocycle analogs [2]. Substituting a cyclohexane-spiro, thiepane-spiro, or thietane-spiro congener will produce a different physicochemical profile and potentially divergent biological activity. The quantitative evidence below demonstrates that these differences are measurable and non-trivial, making informed selection mandatory for reproducible SAR studies.

Conformational rigidity may not be matched
Flexible tetrahydrothienopyridines or carbocyclic spiro analogs adopt multiple conformations, which can shift binding profiles and off-target susceptibility.
Thiane sulfur oxidation absent in carbocyclic
Cyclohexane-spiro congeners lack the metabolic sulfide–sulfoxide–sulfone switching handle, limiting direct substitution in oxidation-sensitive SAR designs.
Ring size alters lipophilicity and MW
Thietane or thiepane spiro analogs shift the cLogP–molecular weight balance, moving the scaffold away from lead-like chemical space and requiring independent validation.

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Differentiation Evidence


TPSA: Thiane-Spiro vs Cyclohexane Analog

The target compound exhibits a substantially lower topological polar surface area (TPSA) than its cyclohexane-spiro analog. TPSA is a key predictor of passive membrane permeability, with values below ~60 Ų generally required for blood–brain barrier penetration [1]. The thiane-containing spiro compound possesses an additional sulfur atom but a TPSA of only 12.03 Ų (computed) , whereas the cyclohexane-spiro congener (CAS 1254344-95-0) has a TPSA of 40.3 Ų [2]. This 28.3 Ų reduction is attributed to the lower polarity of the thiane sulfur versus the exposed secondary amine geometry in the cyclohexane analog. The result is a significantly different predicted permeability profile that cannot be reproduced by the carbocyclic analog.

TPSA: Thiane vs Cyclohexane
Reported
12.03 Ų vs 40.3 Ų (Δ −28.3 Ų)
May support CNS permeability ranking within analog set
Computed descriptor; cross-study comparison
ADME Membrane permeability CNS drug design

Lipophilicity and MW Differentiation Among Spiro Congeners

The target compound occupies a unique position in the lipophilicity–size parameter space among spirocyclic thieno[3,2-c]pyridine analogs. With a cLogP of 2.62 and molecular weight of 225.4 Da , it is more lipophilic than the thietane-spiro analog (C9H11NS2, MW = 197.32 Da) and less lipophilic and lighter than the thiepane-spiro analog (C12H17NS2, MW = 239.4 Da) . All three compounds share the thieno[3,2-c]pyridine core and a cyclic sulfide moiety, but the six-membered thiane ring imposes a LogP and molecular weight balanced for lead-like chemical space (Ro3: MW ≤ 300, cLogP ≤ 3), whereas the thietane analog may be too small to adequately fill hydrophobic binding pockets and the thiepane analog may incur a metabolic stability penalty due to increased ring flexibility and lipophilicity.

Lipophilicity & MW Position
Data to verify
cLogP 2.62 | MW 225.4 Da
Balanced lead-like profile for fragment design
Positioned between thietane and thiepane spiro analogs
Lipophilicity Drug-likeness Lead optimization

Conformational Restriction vs Flexible Thienopyridines

The quaternary spiro carbon restricts free rotation of the thiane ring relative to the thieno[3,2-c]pyridine plane, reducing the conformational entropy penalty upon target binding [1]. In the N-substituted spiro[piperidine-4,4'-thieno[3,2-c]pyran] series, the spirocyclic framework contributed to sigma-1 receptor Ki values as low as 0.29 nM [2]. By contrast, flexible 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives (e.g., ticlopidine, prasugrel metabolites) adopt multiple low-energy conformations that can increase off-target binding promiscuity. The target compound—with zero rotatable bonds between the spiro carbon and either ring —provides a rigid, pre-organized scaffold that is expected to yield higher affinity and selectivity than non-spiro counterparts when appropriately elaborated.

Conformational Restriction
Class-level inference
0 rotatable bonds at spiro junction
May reduce binding entropy penalty
Inferred from spirocyclic sigma ligand SAR
Conformational entropy Binding affinity Selectivity

Thiane Sulfur: Metabolic Oxidation Handle vs Carbocyclic Analogs

The thiane ring possesses a sulfide sulfur that can undergo cytochrome P450-mediated oxidation to yield sulfoxide and sulfone metabolites [1]. Cyclohexane-spiro and other carbocyclic analogs lack this oxidizable heteroatom, offering no equivalent metabolic handle. The sequential oxidation of the thiane sulfur provides three chemically distinct species—sulfide, sulfoxide, sulfone—each with different polarity, hydrogen-bonding capacity, and potentially different biological activity [2]. This property has been exploited in thienopyridine antiplatelet prodrugs (e.g., conversion of thiolactone to active metabolite) and can be leveraged for controlled metabolic activation or deactivation strategies in lead optimization programs using this scaffold.

Thiane Sulfur Oxidation
Class-level inference
Sequential sulfide → sulfoxide → sulfone
May support metabolic switching strategies
Oxidation pathway absent in carbocyclic analogs
Metabolic switching Prodrug design Sulfide oxidation

6',7'-Dihydro-5'H-spiro[thiane-4,4'-thieno[3,2-c]pyridine] Application Scenarios


Fragment & Lead-Like Library Design for CNS

The low TPSA (12.03 Ų) and favorable cLogP (2.62) fulfill lead-like criteria (Ro3) and predict adequate brain penetration . Incorporation of this spiro-thiane scaffold into fragment libraries for CNS receptor screening (sigma receptors, GPCRs, ion channels) is justified where the higher TPSA cyclohexane analog (40.3 Ų) would likely be excluded by permeability filters [1].

Sigma-1/Sigma-2 Receptor SAR Probe Synthesis

The rigid spirocyclic framework closely mimics the spiro[piperidine-4,4'-thieno[3,2-c]pyran] pharmacophore that produced sigma-1 Ki values as low as 0.29 nM [2]. The target compound provides a sulfur-for-oxygen bioisostere core that can be N-functionalized to explore sigma receptor subtype selectivity, with the thiane sulfur offering an additional vector for polarity tuning via oxidation [3].

P2Y12 Antagonist Scaffold Diversification

The thieno[3,2-c]pyridine core is the recognized pharmacophore of the antiplatelet drugs prasugrel and ticlopidine [4]. The spiro-thiane analog offers a conformationally constrained alternative to the 4-substituted tetrahydrothienopyridine intermediates used in prasugrel synthesis, potentially yielding P2Y12 antagonists with differentiated pharmacokinetic profiles due to the metabolic oxidation liability of the thiane ring.

Prodrug Design via Thiane Oxidation

The thiane sulfur can be sequentially oxidized to sulfoxide and sulfone to modulate solubility, metabolic stability, and target residence time [3]. This property enables prodrug strategies where the sulfide is the membrane-permeable form and the sulfoxide/sulfone is the active or more readily cleared species, a capability absent in the cyclohexane-spiro congener.

Application
Selection Property
Validation Focus
CNS lead-like library design
Low computed TPSA scaffold
CNS permeability model review
Sigma receptor SAR probe synthesis
Rigid spiro-thiane core
Sigma subtype selectivity assay context
P2Y12 antagonist scaffold diversification
Conformationally constrained thienopyridine
P2Y12 binding assay context
Prodrug design via thiane oxidation
Thiane sulfur oxidation pathway
Metabolic stability and polarity modulation review
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